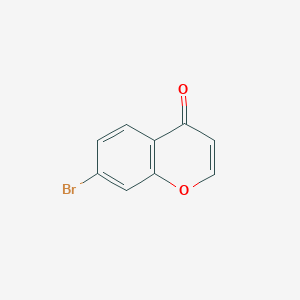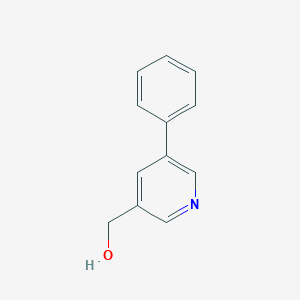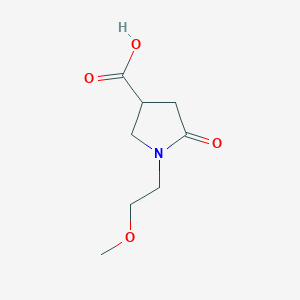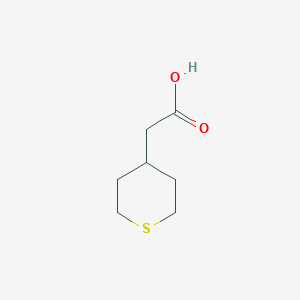
2-(Thian-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thian-4-yl)acetic acid is a molecular compound with the CAS Number: 137103-09-4 . It has a molecular weight of 160.24 and its IUPAC name is tetrahydro-2H-thiopyran-4-ylacetic acid .
Molecular Structure Analysis
The InChI code for 2-(Thian-4-yl)acetic acid is 1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) . This indicates that the compound has a molecular formula of C7H12O2S .Physical And Chemical Properties Analysis
2-(Thian-4-yl)acetic acid is a powder that is stored at room temperature . It has a melting point of 169-171 degrees Celsius .Applications De Recherche Scientifique
Environmental Impact and Toxicology
Research into the environmental impact and toxicology of similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has shown its widespread use in agricultural activities and the consequent exposure of non-target organisms to potential toxic effects. The studies highlight the need for further research on the ecological consequences of such chemicals and their degradation products in the environment (Islam et al., 2017). This area of research is crucial for understanding the broader implications of chemical pollutants, including 2-(Thian-4-yl)acetic acid derivatives, on ecosystem health and biodiversity.
Industrial Applications
In the industrial sector, the separation and recycling of acetic acid from aqueous streams have been a focus of research, given its significance as a basic chemical commodity. Studies on pervaporation, a membrane separation process, have been conducted to address the challenges of separating acetic acid from water, highlighting the potential for more efficient and environmentally friendly industrial practices (Aminabhavi & Toti, 2003).
Biotechnology and Microbiology
The field of biotechnology and microbiology has seen interest in the utilization of acetic acid by acetic acid bacteria (AAB) for the production of vinegar and other fermented beverages. Research into the physiology of AAB and their role in oxidative fermentation processes provides insights into the potential biotechnological applications of these microorganisms in food science and industry (Lynch et al., 2019).
Environmental Bioremediation
Explorations into the disinfection of wastewater with peracetic acid demonstrate the compound's effectiveness as an antimicrobial agent. The research discusses its advantages, such as broad-spectrum activity and absence of persistent toxic by-products, which make peracetic acid a promising option for wastewater treatment and environmental bioremediation efforts (Kitis, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2-(thian-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNUYSZERASPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thian-4-yl)acetic acid | |
CAS RN |
137103-09-4 |
Source


|
| Record name | 2-(thian-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


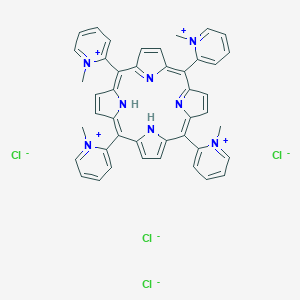
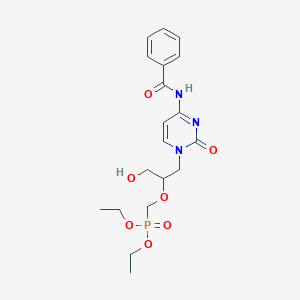


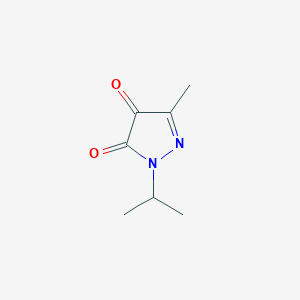
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)
![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)
